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Compound of Interest

Compound Name: Einecs 278-650-1

Cat. No.: B12685089 Get Quote

For researchers, scientists, and professionals in drug development, a detailed understanding of

the spectroscopic characteristics of stabilizing agents is paramount. This guide provides a

comparative analysis of N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (a

representative Hindered Amine Light Stabilizer, HALS) and two other commercially significant

HALS compounds: Chimassorb 944 and Tinuvin 770. This comparison is supported by

spectroscopic data from Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR)

Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The precise identification of the compound associated with Einecs 278-650-1 remains

ambiguous in publicly available literature. Therefore, this guide focuses on a well-characterized

HALS, N,N'-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine (CAS 61260-55-7), and

its comparison with other prominent HALS to provide valuable insights for formulation and

development.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of the three HALS compounds.

This data is essential for quality control, stability testing, and understanding the chemical

environment of these additives in various formulations.

Mass Spectrometry Data
Mass spectrometry provides critical information about the molecular weight and fragmentation

pattern of the compounds.
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

N,N'-Bis(2,2,6,6-tetramethyl-4-

piperidinyl)-1,6-hexanediamine
394.4 (M+) 140, 126, 112, 98, 83, 69, 56

Chimassorb 944

Polymeric, no single molecular

ion. Characterized by

repeating units. Major mass

peak observed near 2175 m/z.

[1]

Fragmentation pattern

corresponds to the repeating

monomeric units.

Tinuvin 770 481 (M+H)+[2] 481[2]

Fourier-Transform Infrared (FTIR) Spectroscopy Data
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Compound
N-H Stretch
(cm⁻¹)

C=O Stretch
(cm⁻¹)

N-H Bend
(cm⁻¹)

C-H Stretch
(cm⁻¹)

N,N'-Bis(2,2,6,6-

tetramethyl-4-

piperidinyl)-1,6-

hexanediamine

3300-3500

(broad)
- ~1500 (weak) 2850-3000

Chimassorb 944
3300-3500

(broad)
- ~1530, ~1570

2864, 2933,

2954[1]

Tinuvin 770 3323, 3423[3] 1721[3] ~1500 (weak)[3] Not specified

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the structure and chemical environment

of the atoms within a molecule. The proton NMR spectra for Chimassorb 944 and a similar

compound were found to be identical.[1]
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Compound
¹H NMR Chemical Shifts
(ppm)

¹³C NMR Chemical Shifts
(ppm)

N,N'-Bis(2,2,6,6-tetramethyl-4-

piperidinyl)-1,6-hexanediamine

Data not available in a tabular

format in the search results.

Data not available in a tabular

format in the search results.

Chimassorb 944
Spectra available but peak list

not provided.[1]

Data not available in a tabular

format in the search results.

Tinuvin 770
Data not available in a tabular

format in the search results.

Data not available in a tabular

format in the search results.

Experimental Protocols
Detailed experimental protocols are crucial for reproducing and verifying spectroscopic data.

The following are generalized protocols for the spectroscopic analysis of HALS, based on

common laboratory practices.

Mass Spectrometry (GC-MS)
Sample Preparation: Dissolve the HALS standard in a suitable solvent (e.g., methanol or

chloroform) to a concentration of 1 mg/mL. For polymer samples, extract the HALS using an

appropriate solvent and dilute the extract.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at a rate of 15

°C/min, and hold for 10 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 50 to 600.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the

obtained spectrum with a reference library or a standard. For Tinuvin 770, a retention time of

approximately 27 minutes has been reported under certain GC conditions.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the solid HALS sample with dry potassium bromide

(KBr) powder and press into a thin, transparent pellet.

Film Casting: Dissolve the HALS in a volatile solvent (e.g., chloroform), cast the solution

onto a suitable substrate (e.g., a salt plate), and allow the solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the HALS sample in a deuterated

solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
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Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence.

¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence.

Data Analysis: Determine the chemical shifts, coupling constants, and integration of the

signals to elucidate the molecular structure.

Mechanism of Action: The Denisov Cycle
Hindered Amine Light Stabilizers function by scavenging free radicals, thereby inhibiting the

degradation of polymers. This process is described by the Denisov Cycle. The diagram below

illustrates the key steps in this protective mechanism.

Caption: The Denisov Cycle illustrating the regeneration of HALS.

Experimental Workflow for HALS Analysis
The general workflow for the spectroscopic analysis of a HALS compound in a polymer matrix

is outlined below. This process ensures the accurate identification and quantification of the

stabilizer.

Caption: General workflow for spectroscopic analysis of HALS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Deep Dive: A Comparative Analysis of
Hindered Amine Light Stabilizers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12685089#spectroscopic-comparison-of-einecs-278-
650-1-with-similar-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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